2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-358, also known as YM358 or YM 358, is an orally active and long-lasting antagonist of the angiotensin type 1 receptor (AT1 receptor). This receptor plays a crucial role in regulating blood pressure and cardiovascular function. By blocking AT1 receptors, YM-358 modulates the renin-angiotensin-aldosterone system, which is involved in blood pressure regulation and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for YM-358 are not widely documented in the literature. research suggests that it can be prepared through specific chemical reactions. Unfortunately, detailed information on the exact synthetic pathways remains limited.
Industrial Production Methods: YM-358 is not commonly produced industrially, likely due to its specialized use in research and pharmacology. Therefore, industrial-scale production methods are scarce.
Chemical Reactions Analysis
YM-358 may undergo various chemical reactions, including oxidation, reduction, and substitution
Cardiac Hypertrophy and Dysfunction: Studies have investigated YM-358’s effects on cardiac hypertrophy and dysfunction after myocardial infarction in rats.
Blood Pressure Regulation: YM-358 has been studied alongside angiotensin-converting enzyme inhibitors and other antagonists to understand its impact on blood pressure and vasoconstriction .
Scientific Research Applications
YM-358’s applications extend across scientific disciplines:
Pharmacology: Researchers explore its potential as an antihypertensive agent.
Cardiology: Its effects on cardiac function and hypertrophy are of interest.
Renal Hypertension Models: YM-358 has been evaluated in models of renal hypertension.
Pathway Modulation: Understanding its molecular targets and signaling pathways is crucial.
Mechanism of Action
YM-358’s primary mechanism of action involves blocking AT1 receptors. By doing so, it interferes with the renin-angiotensin system, ultimately affecting blood pressure, fluid balance, and cardiovascular function.
Comparison with Similar Compounds
While YM-358’s uniqueness lies in its long-lasting antagonistic properties, it shares similarities with other AT1 receptor antagonists. further research is needed to provide a comprehensive comparison.
Properties
Molecular Formula |
C22H22N8 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C22H22N8/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28) |
InChI Key |
LASWNZRBIPFGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.